Phenanthren-4-ol: A Comprehensive Technical Guide for Researchers
Phenanthren-4-ol: A Comprehensive Technical Guide for Researchers
CAS Number: 7651-86-7
This technical guide provides an in-depth overview of Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Intended for researchers, scientists, and professionals in drug development, this document covers the compound's chemical and physical properties, synthesis and purification methods, analytical techniques, and its biological context, including its metabolic pathway.
Physicochemical Properties of Phenanthren-4-ol
Phenanthren-4-ol, also known as 4-hydroxyphenanthrene, is a solid at room temperature.[1] The introduction of a hydroxyl group to the phenanthrene backbone increases its polarity compared to the parent compound.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 7651-86-7 | [1] |
| Molecular Formula | C₁₄H₁₀O | [1] |
| Molecular Weight | 194.23 g/mol | --- |
| Appearance | Pale brown solid | --- |
| Melting Point | Not Available | --- |
| Boiling Point | Not Available | --- |
| Water Solubility | 0.0087 g/L (predicted) | --- |
| logP | 4.12 (predicted) | --- |
| pKa (Strongest Acidic) | 9.44 (predicted) | --- |
| Polar Surface Area | 20.23 Ų (predicted) | --- |
Synthesis and Purification
The synthesis of Phenanthren-4-ol can be approached through established methods for constructing the phenanthrene skeleton, followed by or incorporating the introduction of the hydroxyl group. While a singular, optimized protocol for Phenanthren-4-ol is not extensively documented, the following general synthetic strategies for phenanthrene derivatives are applicable.
Synthetic Approaches
2.1.1. Haworth Synthesis: This classical method involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction and cyclization steps to build the third aromatic ring.[2][3] To achieve the specific substitution pattern of Phenanthren-4-ol, a suitably substituted naphthalene precursor would be required.
2.1.2. Pschorr Phenanthrene Synthesis: This method relies on the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid derivative.[4]
2.1.3. Modern Palladium-Catalyzed Cross-Coupling Reactions: Contemporary methods offer efficient routes to phenanthrene derivatives through domino one-pot reactions. These often involve palladium-catalyzed coupling of aryl halides and other precursors, providing a versatile and high-yielding approach to functionalized phenanthrenes.[5]
General Experimental Protocol for Palladium-Catalyzed Synthesis (Adapted)
This protocol provides a general framework for the synthesis of a phenanthrene derivative, which can be adapted for Phenanthren-4-ol with appropriate starting materials.
Materials:
-
Aryl iodide
-
ortho-Bromobenzoyl chloride
-
Norbornadiene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.125 equiv), and Cs₂CO₃ (2.25 equiv) in DMF under a nitrogen atmosphere.[5]
-
Stir the mixture at 105 °C for 10 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and brine.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[5]
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[5]
Purification
The crude Phenanthren-4-ol can be purified using standard laboratory techniques:
-
Column Chromatography: This is a primary method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable eluent system (e.g., petroleum ether/ethyl acetate) is typically employed.[5]
-
Recrystallization: Further purification can be achieved by recrystallizing the product from an appropriate solvent or solvent mixture.
Analytical Methods
The identification and quantification of Phenanthren-4-ol are crucial for research and quality control. The following analytical techniques are commonly used for the analysis of hydroxyphenanthrenes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of phenanthrene metabolites.
Typical HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water is often used.[6][7]
-
Detection: A photodiode array (PDA) detector allows for the monitoring of absorbance at specific wavelengths.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of Phenanthren-4-ol, particularly in complex biological matrices. Derivatization is often required to improve the volatility of the hydroxylated compound.
General GC-MS Protocol Outline:
-
Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.[8]
-
Derivatization: The hydroxyl group is typically converted to a less polar and more volatile derivative (e.g., a silyl ether) prior to GC analysis.
-
GC Separation: A capillary column is used to separate the components of the mixture.
-
MS Detection: The mass spectrometer provides mass-to-charge ratio information, allowing for the identification and quantification of the target analyte.
Biological Context and Signaling Pathways
Phenanthren-4-ol is a known metabolite of phenanthrene, a ubiquitous environmental pollutant.[9] Its formation is a key step in the biotransformation of phenanthrene in various organisms, including humans.
Metabolic Pathway of Phenanthrene
The metabolism of phenanthrene is primarily mediated by the cytochrome P450 (CYP) family of enzymes. These enzymes introduce an epoxide group onto the phenanthrene ring, which can then rearrange to form various hydroxylated metabolites, including Phenanthren-4-ol. This process is a crucial part of the detoxification pathway, but can also lead to the formation of reactive intermediates.
Caption: Metabolic activation of phenanthrene to Phenanthren-4-ol.
Potential Biological Activities
While research on the specific biological activities of Phenanthren-4-ol is ongoing, phenanthrene and its derivatives have been shown to exhibit a range of biological effects, including:
-
Cytotoxicity: Some phenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10]
-
Oxidative Stress: Exposure to phenanthrene can induce oxidative stress in cells.[11]
-
Endocrine Disruption: Phenanthrene is considered a potential endocrine-disrupting compound.
Further research is needed to elucidate the specific roles and mechanisms of action of Phenanthren-4-ol in biological systems.
Experimental Protocols for Biological Evaluation
To investigate the biological effects of Phenanthren-4-ol, a variety of in vitro assays can be employed. The following are standard protocols that can be adapted for this purpose.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Phenanthren-4-ol for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Procedure:
-
Treat cells with Phenanthren-4-ol for the desired time.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Conclusion
Phenanthren-4-ol is a significant metabolite of phenanthrene with the potential for diverse biological activities. This guide provides a foundational resource for researchers interested in its synthesis, analysis, and biological evaluation. The provided protocols and data serve as a starting point for further investigation into the properties and potential applications of this compound in various scientific disciplines.
References
- 1. CAS 7651-86-7: 4-Hydroxyphenanthrene | CymitQuimica [cymitquimica.com]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-HYDROXY-PHENANTHRENE CAS#: 7651-86-7 [chemicalbook.com]
- 5. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
